3-(1-Amino-2-fluoroethyl)phenol

Description

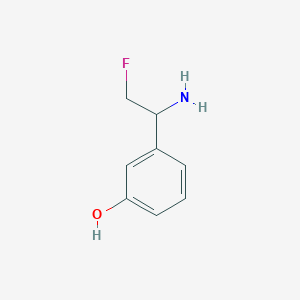

3-(1-Amino-2-fluoroethyl)phenol is a fluorinated phenolic compound characterized by a hydroxyl group (-OH) at the para position of the benzene ring, an ethyl chain substituted with an amino (-NH2) and fluorine (-F) group at the β-carbon.

Properties

Molecular Formula |

C8H10FNO |

|---|---|

Molecular Weight |

155.17 g/mol |

IUPAC Name |

3-(1-amino-2-fluoroethyl)phenol |

InChI |

InChI=1S/C8H10FNO/c9-5-8(10)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2 |

InChI Key |

QUQHMKDUEQPGOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CF)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-fluoroethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of a fluorinated ethylamine with a phenol derivative under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic attack on the aromatic ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-fluoroethyl)phenol undergoes various chemical reactions, including:

Reduction: Quinones derived from the oxidation of phenols can be reduced back to hydroquinones using reducing agents.

Common Reagents and Conditions

Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Formaldehyde (HCHO), secondary amines

Major Products

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: β-Amino-carbonyl compounds

Scientific Research Applications

3-(1-Amino-2-fluoroethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-fluoroethyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can act as an antioxidant by scavenging free radicals and chelating metal ions . The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing cellular signaling pathways and gene expression .

Comparison with Similar Compounds

3-(1-Aminoethyl)phenol

- Structure : Lacks the fluorine atom on the ethyl chain (replaced by hydrogen).

- In radiopharmaceutical analogs (e.g., O-(2-[18F]fluoroethyl)-L-tyrosine, L-[18F]FET), fluorination significantly enhances in vivo stability and tumor uptake kinetics by resisting enzymatic degradation . Applications: 3-(1-Aminoethyl)phenol derivatives are used in pharmaceutical intermediates but lack the fluorine-driven specificity for PET imaging .

(S)-3-(1-(Dimethylamino)ethyl)phenol

- Structure: Features a dimethylamino (-N(CH3)2) group instead of the primary amino (-NH2) group.

- Key Differences: The dimethylamino group increases steric bulk and basicity, which may reduce transport efficiency via amino acid carriers (e.g., system L transporters) compared to the primary amino group in 3-(1-Amino-2-fluoroethyl)phenol . Applications: Used in chiral synthesis but less suited for targeted biological applications due to reduced transport specificity .

1-(3-Aminophenyl)-2,2,2-trifluoroethanol

- Structure: Contains a trifluoroethanol group (-CF3CH2OH) instead of the fluorinated ethylamine chain.

- Key Differences: The trifluoroethanol group introduces strong electron-withdrawing effects, increasing acidity and altering solubility. Unlike this compound, this compound lacks a phenolic -OH group, reducing hydrogen-bonding capacity and limiting interactions with biological targets like tyrosine kinases .

5-Amino-2-(3-ethyl-2,2-dimethylpentan-3-yl)-4-fluoro-phenol

- Structure: Features a bulky alkyl substituent and fluorine at the para position relative to the amino group.

- Key Differences: The bulky alkyl chain enhances lipophilicity but may hinder BBB penetration, unlike the compact ethyl-fluoro-amine chain in this compound. Applications: Primarily explored in synthetic organic chemistry for complex molecule assembly .

Comparative Data Table

Mechanistic and Pharmacokinetic Insights

- Transport Mechanisms: Fluorinated ethylamine analogs like L-[18F]FET utilize system L amino acid transporters for cellular uptake, a feature likely shared by this compound due to its primary amino group .

- Metabolic Stability : Fluorine atoms reduce susceptibility to oxidation and enzymatic cleavage, as demonstrated in L-[18F]FET, which shows >90% stability in plasma over 60 minutes .

- Biodistribution: Unlike non-fluorinated phenols (e.g., 3-(diethylamino)phenol), fluorinated derivatives exhibit lower accumulation in non-target tissues (e.g., bone, liver), enhancing tumor-to-background ratios .

Biological Activity

3-(1-Amino-2-fluoroethyl)phenol is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a phenolic group, an amino group, and a fluoroethyl substituent, contributes to its diverse biological activities, including antioxidant and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

- Molecular Formula : C₈H₁₀FNO

- Molecular Weight : 155.17 g/mol

The compound's structure allows for various chemical interactions, making it suitable for applications in therapeutic settings.

Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant capabilities. It scavenges free radicals and chelates metal ions, which are critical mechanisms in preventing oxidative stress-related damage in cells. This property is particularly valuable in the context of diseases where oxidative stress plays a pivotal role, such as cancer and neurodegenerative disorders.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antimicrobial agent. Its effectiveness against pathogens could lead to its use in developing new antibiotics or preservatives.

The mechanisms through which this compound exerts its biological effects are under investigation. The phenolic group is believed to interact with free radicals, while the amino group may influence various biochemical pathways related to inflammation and cancer progression.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 2-Aminophenol | Lacks fluoroethyl group | Used in dye manufacturing |

| 4-Aminophenol | Amino group in different position | Analgesic agent |

| 3-Fluoroaniline | Contains fluorine but no phenolic group | Synthesis of pharmaceuticals |

This compound stands out due to its combination of functional groups that enhance its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the potential therapeutic applications of this compound. For instance:

- In vitro Studies : Experiments have demonstrated that this compound can significantly reduce oxidative stress markers in cell cultures exposed to harmful agents. The results suggest its potential use as a protective agent in oxidative stress-related conditions.

- Antimicrobial Efficacy : In tests against common bacterial strains, this compound showed promising results, indicating its potential as a basis for new antimicrobial formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.